molecular formula C26H29N3O4S B11329020 Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11329020
M. Wt: 479.6 g/mol
InChI Key: WZGIEMJTWLYVDF-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules. The presence of various functional groups such as cyano, furan, and sulfanyl groups, along with the dihydropyridine ring, makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydropyridine core, followed by the introduction of the cyano, furan, and sulfanyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the cyano group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The furan and sulfanyl groups can undergo substitution reactions, where these groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, modulating their activity. The dihydropyridine core is known to interact with calcium channels, which can affect cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Used in the management of angina and hypertension.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 5-cyano-4-(furan-2-yl)-6-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H29N3O4S/c1-4-32-26(31)23-22(20-11-8-14-33-20)19(15-27)25(29-24(23)18-9-6-5-7-10-18)34-16-21(30)28-13-12-17(2)3/h5-11,14,17,22,29H,4,12-13,16H2,1-3H3,(H,28,30)

InChI Key

WZGIEMJTWLYVDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NCCC(C)C)C3=CC=CC=C3

Origin of Product

United States

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